4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea, which is then cyclized with 2-aminobenzofuran-3-carboxylic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-((4-Aminobenzyl)thio)benzofuro[3,2-d]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Its unique structure allows for the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine: A core structure similar to 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine but without the nitrobenzylthio group.
4-((4-Aminobenzyl)thio)benzofuro[3,2-d]pyrimidine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for selective reduction reactions, while the benzylthio group provides a site for nucleophilic substitution, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-20(22)12-7-5-11(6-8-12)9-24-17-16-15(18-10-19-17)13-3-1-2-4-14(13)23-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLJMKTFGTENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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